10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
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Overview
Description
Trifluoperazine-d3 (hydrochloride) is a deuterated form of trifluoperazine hydrochloride, a phenothiazine derivative. It is primarily used as an antipsychotic agent for the treatment of schizophrenia and other psychotic disorders. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of trifluoperazine due to its stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoperazine-d3 (hydrochloride) involves the deuteration of trifluoperazine. The process typically starts with the condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent, aided by a catalyst under conditions of pH 9-12 and a temperature range of 80-120°C . The crude product is then purified by converting it into trifluoperazine sodium oxalate, followed by conversion back to trifluoperazine using an alkali. Finally, the trifluoperazine is reacted with deuterated hydrochloric acid to form trifluoperazine-d3 (hydrochloride).
Industrial Production Methods: The industrial production of trifluoperazine-d3 (hydrochloride) follows a similar synthetic route but on a larger scale. The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Trifluoperazine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of trifluoperazine-d3 (hydrochloride), as well as substituted phenothiazine compounds .
Scientific Research Applications
Trifluoperazine-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways and pharmacokinetics of trifluoperazine.
Biology: Employed in cellular studies to understand its effects on cell signaling pathways and receptor interactions.
Mechanism of Action
Trifluoperazine-d3 (hydrochloride) exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The molecular targets include dopamine receptors, calmodulin, and alpha-1A adrenergic receptors.
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: A high-potency antipsychotic similar to trifluoperazine.
Thioridazine: A low-potency antipsychotic with similar therapeutic uses.
Uniqueness: Trifluoperazine-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and metabolic research .
Properties
IUPAC Name |
10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i1D3;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAOUXDMHXPDI-GXXYEPOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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